Anthracene-2,6-diamine

Description

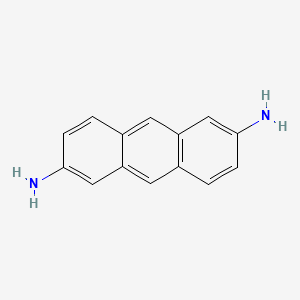

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOSWMZHKZFJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563403 | |

| Record name | Anthracene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46710-42-3 | |

| Record name | Anthracene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Core Building Block for Advanced Materials

An In-depth Technical Guide to Anthracene-2,6-diamine

Anthracene-2,6-diamine, a high-purity diamine monomer, stands as a critical molecular scaffold in the landscape of materials science and organic electronics.[1] Its rigid, planar anthracene core, symmetrically functionalized with electron-donating amino groups, imparts a unique combination of electronic, optical, and structural properties. This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of Anthracene-2,6-diamine. We will delve into its fundamental chemical properties, optimized synthesis protocols, and key applications, moving beyond a simple recitation of facts to explain the causality behind its behavior and utility. As a Senior Application Scientist, my objective is to offer not just data, but field-proven insights into harnessing the potential of this versatile compound.

Chemical Structure and Intrinsic Properties

The defining characteristic of Anthracene-2,6-diamine is its molecular architecture. The fusion of an aromatic anthracene backbone with amino groups at the 2 and 6 positions creates a molecule with significant electronic implications.

Caption: Chemical structure of Anthracene-2,6-diamine.

This symmetric placement of amino groups establishes a donor-acceptor-donor (D-A-D) type electronic structure, which is fundamental to its photophysical behavior and its utility as a monomer.[1] The electron-donating amine groups significantly influence the electronic density of the anthracene core, facilitating intramolecular charge-transfer (ICT) phenomena in its derivatives, a property crucial for applications in organic electronics and sensors.[1]

Core Chemical and Physical Data

A precise understanding of a compound's physical properties is paramount for its successful application in experimental work. The following table summarizes the key identifiers and properties of Anthracene-2,6-diamine.

| Property | Value | Source(s) |

| CAS Number | 46710-42-3 | [2][3][4] |

| Molecular Formula | C₁₄H₁₂N₂ | [2][3][5] |

| Molecular Weight | 208.26 g/mol | [1][2][3] |

| Appearance | Light yellow to orange powder/crystal | [6] |

| Purity | Typically ≥97% or ≥98% | [2][3][6] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [2] |

| logP | 3.1574 | [2] |

| Storage Conditions | Room temperature, protect from light, keep in dark place, inert atmosphere | [2][3][7] |

Spectroscopic Profile

The photophysical behavior of Anthracene-2,6-diamine is governed by the anthracene core's electronic structure, which is heavily modulated by the diamino substitution.[1] While the parent compound has its own spectral signature, its derivatives are where its properties are truly exploited. For instance, derivatives designed with strong donor-acceptor characteristics exhibit absorption maxima that are significantly red-shifted, indicative of a strong ICT character.[1] Upon excitation, these compounds typically display fluorescence, often with well-resolved vibronic features characteristic of the rigid anthracene scaffold.[1][8] The difference between the absorption and emission maxima, or Stokes shift, can be substantial in certain derivatives, suggesting significant geometric relaxation in the excited state, a desirable trait for fluorescent probes and materials.[1]

Optimized Synthesis and Purification

The synthesis of Anthracene-2,6-diamine is not trivial and requires a carefully considered strategy to achieve high purity and yield. The most common and economically viable starting material is 2,6-diaminoanthraquinone. The primary chemical challenge is the reduction of the central quinone ring to a fully aromatic system without over-reducing it to 9,10-dihydroanthracene, a common and difficult-to-separate byproduct.[9]

Direct reduction of 2,6-diaminoanthraquinone using reagents like zinc powder often leads to a mixture of the desired product and the over-reduced species.[9] A more reliable and field-proven method involves a two-step reduction, which provides greater control and higher purity of the final product.

Caption: Optimized two-step synthesis workflow.

Experimental Protocol: Two-Step Reduction

This protocol is based on an optimized method that yields the target compound in good yield (55-65%) from the intermediate anthrone.[9]

Step 1: Reduction of 2,6-Diaminoanthraquinone to 2,6-Diaminoanthrone

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-diaminoanthraquinone in glacial acetic acid.

-

Reagent Addition: Add an excess of tin (Sn) powder to the suspension. The use of tin is critical as it selectively reduces the quinone to the anthrone in near-quantitative yield.[9]

-

Reaction: Heat the mixture to reflux and maintain for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water to precipitate the product. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a sodium bicarbonate solution to neutralize any remaining acid. Dry the resulting solid. The product, 2,6-diaminoanthrone, is typically used in the next step without further purification.

Step 2: Reduction of 2,6-Diaminoanthrone to Anthracene-2,6-diamine

-

Setup: Place the crude 2,6-diaminoanthrone from Step 1 into a suitable reaction vessel.

-

Reagent Addition: Add an excess of zinc (Zn) powder.

-

Reaction: Heat the mixture (conditions may vary, often under an inert atmosphere) to effect the final reduction to the fully aromatic anthracene system.

-

Purification: The final product, Anthracene-2,6-diamine, will require purification. Column chromatography on silica gel is often the method of choice to separate the product from inorganic residues and any minor organic impurities.

Key Applications in Research and Drug Development

The true value of Anthracene-2,6-diamine lies in its role as a versatile building block. Its rigid structure and reactive amine functionalities make it a prime candidate for constructing complex macromolecular architectures.

Advanced Polymer and Materials Science

-

High-Performance Polymers: It serves as a key diamine monomer in the synthesis of polyimides.[6][9] The resulting polymers exhibit excellent thermal stability and have been successfully used as the active layer in non-volatile resistive memory devices, demonstrating write-once-read-many-times (WORM) behavior.[1]

-

Porous Organic Frameworks: The compound is a linker for creating Covalent Organic Frameworks (COFs) and Conjugated Organic Polymers (COPs).[1][6] These materials possess high surface areas and tunable electronic properties, making them effective as metal-free photocatalysts for environmental remediation (e.g., reducing Cr(VI) in water) or as advanced coating materials for solid-phase extraction of trace analytes.[1]

Relevance to Drug Development and Medicinal Chemistry

While Anthracene-2,6-diamine itself is primarily a materials science precursor, its structural class—amino-substituted polycyclic aromatic hydrocarbons—is of significant interest in medicinal chemistry. Its direct precursor, 2,6-diaminoanthraquinone, and other derivatives have been investigated for a range of biological activities.[10][11]

-

DNA Intercalation: The planar structure of the anthracene core is a classic motif for DNA intercalating agents. This ability to insert between DNA base pairs can disrupt replication and transcription, a mechanism central to many anticancer therapies.[12]

-

Anticancer and Antiprotozoal Exploration: Various amino- and diaminoanthraquinone derivatives have been explored for their potential as anticancer and antiamebic agents.[10][11][12] The amino groups provide critical hydrogen bonding points and can be readily modified to tune solubility, cell permeability, and target binding affinity.

For drug development professionals, Anthracene-2,6-diamine represents a starting point—a rigid scaffold that can be further functionalized to create novel therapeutic candidates whose mechanism is rooted in the well-established bioactivity of the broader aminoanthracene class.

Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. Anthracene-2,6-diamine is a chemical that must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Recommended Handling Procedures:

-

Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6]

-

Avoid direct contact with skin and eyes. In case of contact, wash skin with plenty of soap and water, and flush eyes cautiously with water for several minutes.[6][7]

-

Wash hands thoroughly after handling.[7]

-

-

Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[3][7] This prevents degradation from light, moisture, and oxidation.

Conclusion

Anthracene-2,6-diamine is more than just a chemical entry in a catalog; it is a foundational component for innovation. Its well-defined structure, characterized by a rigid aromatic core and symmetric amino functionalities, provides a predictable and versatile platform for constructing advanced materials. From high-performance polymers in next-generation electronics to porous frameworks for environmental solutions, its impact is significant. For researchers in medicinal chemistry, it offers a robust scaffold with historical ties to biologically active compounds, presenting a compelling starting point for the design of new therapeutic agents. By understanding its properties, synthesis, and handling requirements, scientists can effectively and safely unlock the immense potential of this key molecular building block.

References

-

An optimized method for the synthesis of 2,6-diaminoanthracene. ResearchGate. Available from: [Link]

-

Anthracene-2,6-diamine | C14H12N2. PubChem. Available from: [Link]

-

2,6-Diaminoanthraquinone. Solubility of Things. Available from: [Link]

-

Materials Safety Data Sheet - Anthracene-2,6-diamine. KamulinBiotech co.ltd. Available from: [Link]

-

2,6-Diaminoanthraquinone | C14H10N2O2. PubChem. Available from: [Link]

-

Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. ResearchGate. Available from: [Link]

-

Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. Available from: [Link]

-

Anthracene. Oregon Medical Laser Center. Available from: [Link]

-

Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. ResearchGate. Available from: [Link]

-

Anthracene-2,6-diamine CAS No.:46710-42-3. Ruixibiotech. Available from: [Link]

-

Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. MDPI. Available from: [Link]

Sources

- 1. Anthracene-2,6-diamine|CAS 46710-42-3 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Anthracene-2,6-diamine | 46710-42-3 [sigmaaldrich.com]

- 4. anthracene-2,6-diamine | 46710-42-3 [chemicalbook.com]

- 5. Anthracene-2,6-diamine | C14H12N2 | CID 14730375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anthracene-2,6-diamine | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. ruixibiotech.com [ruixibiotech.com]

- 8. omlc.org [omlc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Anthracene-2,6-diamine (CAS 46710-42-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene-2,6-diamine (CAS 46710-42-3) is a polycyclic aromatic diamine that has garnered significant interest in the field of materials science due to its unique electronic and photophysical properties. Its rigid, planar anthracene core functionalized with electron-donating amino groups at the 2 and 6 positions makes it a valuable building block for the synthesis of advanced functional materials. While its primary applications lie in the development of organic semiconductors, polymers, and covalent organic frameworks (COFs), the inherent bioactivity of the diaminoanthracene scaffold suggests potential, albeit less explored, applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physical and chemical properties of anthracene-2,6-diamine, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications.

Core Physical and Chemical Properties

Anthracene-2,6-diamine is a solid at room temperature, typically appearing as a yellow to orange crystalline powder. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 46710-42-3 | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Purity | Typically >98.0% (by HPLC) | |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. |

Solubility

Anthracene-2,6-diamine is sparingly soluble in water but demonstrates solubility in various organic solvents. While precise quantitative data is not extensively published, it is known to be soluble in polar organic solvents.

Spectroscopic Properties

The spectroscopic signature of anthracene-2,6-diamine is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum for anthracene-2,6-diamine is not readily found, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the structure. The aromatic protons would appear in the downfield region, with shifts influenced by the electron-donating amino groups. The protons of the amino groups themselves would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Infrared (IR) Spectroscopy: The IR spectrum of anthracene-2,6-diamine would be characterized by the following key absorption bands:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C=C stretching (aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 208.26. The fragmentation pattern would likely involve the loss of small molecules such as HCN, reflecting the stability of the aromatic core.

Synthesis and Purification

The most common synthetic route to anthracene-2,6-diamine involves the reduction of 2,6-diaminoanthraquinone. Several reducing agents can be employed, each with its own advantages and disadvantages.

Experimental Protocol: Synthesis from 2,6-Diaminoanthraquinone

This protocol is based on established reduction methods for anthraquinones.

Materials:

-

2,6-diaminoanthraquinone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (Na₂S₂O₄)

-

Glacial acetic acid or an appropriate solvent system (e.g., aqueous base for dithionite)

-

Hydrochloric acid (for salt formation and purification, if necessary)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-diaminoanthraquinone in a suitable solvent.

-

Reduction:

-

Using Tin(II) Chloride: Add an excess of tin(II) chloride dihydrate to the suspension in glacial acetic acid. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material and the formation of a new, fluorescent spot indicates the progress of the reduction.

-

Using Sodium Dithionite: In an alkaline aqueous solution, add sodium dithionite portion-wise to the heated suspension of 2,6-diaminoanthraquinone. The color of the reaction mixture will change as the reduction proceeds.

-

-

Work-up:

-

After completion of the reaction, cool the mixture to room temperature.

-

If using tin salts, carefully neutralize the acidic solution with a concentrated sodium hydroxide solution. This will precipitate tin hydroxides.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Caption: Workflow for the synthesis of anthracene-2,6-diamine.

Analytical Methods

The purity and identity of anthracene-2,6-diamine are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of anthracene-2,6-diamine. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is typically performed using a UV-Vis or fluorescence detector, leveraging the chromophoric and fluorescent nature of the anthracene core.[4][5][6]

Illustrative HPLC Method Parameters:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile:Water gradient

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or Fluorescence (Excitation/Emission wavelengths to be optimized)

-

Injection Volume: 10 µL

Applications

Materials Science

The primary application of anthracene-2,6-diamine is in materials science, where its rigid and electronically active structure is highly desirable.[1]

-

Covalent Organic Frameworks (COFs): It serves as a key monomer in the synthesis of COFs. These porous crystalline polymers have applications in gas storage, catalysis, and sensing.[1]

-

Organic Electronics: Anthracene-2,6-diamine is a precursor for the synthesis of polyimides and other polymers used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and memory devices.[1] The amino groups facilitate charge transport and can act as anchoring points to electrodes.

-

Photocatalysts: Polymers derived from anthracene-2,6-diamine have been shown to act as efficient metal-free photocatalysts for environmental remediation, such as the degradation of organic pollutants.[1]

Relevance to Drug Development

While not a drug itself, the diaminoanthracene scaffold has been explored in medicinal chemistry. The related compound, 2,6-diamino-9,10-anthracenedione, has derivatives that exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8]

-

Scaffold for Bioactive Molecules: The anthracene-2,6-diamine structure can serve as a rigid scaffold for the synthesis of novel therapeutic agents. The two primary amino groups provide convenient handles for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties.

-

Protein Kinase Inhibition: A derivative of 2,6-disubstituted anthracene-9,10-dione has been synthesized and evaluated as an inhibitor of human protein kinase CK2, a target in cancer therapy.[9] This suggests that the 2,6-disubstitution pattern on the anthracene core is a viable strategy for designing kinase inhibitors.

-

In Silico Studies: Computational studies have investigated the interaction of anthracene-2,6-diamine with biological targets, such as the adrenergic receptor beta-2, highlighting its potential for further investigation in drug discovery.

Caption: Key application areas of anthracene-2,6-diamine.

Safety and Handling

Anthracene-2,6-diamine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

-

General Hazards: May cause skin and eye irritation.[7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

Anthracene-2,6-diamine is a versatile aromatic diamine with well-established applications in materials science. Its unique structural and electronic properties make it a valuable component in the creation of advanced functional materials. While its role in drug development is less defined, the biological activity of related structures and the potential for derivatization of its amino groups present intriguing possibilities for its use as a scaffold in medicinal chemistry. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of the anthracene-2,6-diamine core.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Stasevych, M., Zvarych, V., Barus, M., & Bratenko, M. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14103–14114.

-

SIELC Technologies. (n.d.). Separation of 1,4-Diaminoanthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]

- Stasevych, M., Zvarych, V., Barus, M., & Bratenko, M. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14103–14114.

- Gothe, M., J-A, G., & Jose, J. (2015). Synthesis and biological evaluation of 2,6-di(furan-3-yl)anthracene-9, 10-dione as an inhibitor of human protein kinase CK2. Pharmazie, 70(12), 772–776.

- Zee-Cheng, R. K., & Cheng, C. C. (1997). 1,4-Disubstituted Anthracene Antitumor Agents. Journal of Medicinal Chemistry, 21(3), 291-294.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- ResearchGate. (n.d.). a) FT-IR spectra of (1) pure anthracene, (2) An-MINP1 (non-washed), (3)....

- Stasevych, M., et al. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages – A Mini-Review. Semantic Scholar.

- Al-Ghamdi, A. A., Al-Hartomy, O. A., & El-Gendy, A. A. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. MDPI.

-

SIELC Technologies. (2018, February 16). 1,4-Diaminoanthraquinone. Retrieved from [Link]

- Soldi, R., Horrigan, S. K., Cholody, M. W., et al. (2015).

- Yüksek, H., Gürsoy, E., & Alkan, M. (2008). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry, 20(8), 6031-6038.

- da Silva, J. L., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2598-2629.

-

B-CHEM. (n.d.). Anthracene-2,6-diamine|CAS 46710-42-3. Retrieved from [Link]

- de Souza, B. S., et al. (2020).

- da Silva, A. B., et al. (2021).

- Metin, A. K. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- Chemistry LibreTexts. (2023, August 29).

- Gkorezis, P., et al. (2021).

-

PubChem. (n.d.). Anthracene-2,6-diamine. Retrieved from [Link]

-

Ruixibiotech. (n.d.). Anthracene-2,6-diamine CAS No.:46710-42-3. Retrieved from [Link]

- White Rose Research Online. (n.d.).

- Van der Gott, D., et al. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra.

- NIST. (n.d.). 1,6-Hexanediamine.

- YouTube. (2018, September 20). 14.

Sources

- 1. Anthracene-2,6-diamine|CAS 46710-42-3 [benchchem.com]

- 2. Anthracene-2,6-diamine | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. Separation of 1,4-Diaminoanthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 1,4-Diaminoanthraquinone | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. [PDF] Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages – A Mini-Review | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and biological evaluation of 2,6-di(furan-3-yl)anthracene-9, 10-dione as an inhibitor of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Optical Properties of Anthracene-2,6-diamine

Foreword

Anthracene-2,6-diamine, a structurally elegant and electronically versatile molecule, has emerged as a cornerstone in the design and synthesis of advanced organic materials. Its unique architecture, featuring a rigid, planar anthracene core symmetrically functionalized with electron-donating amine groups, imparts a rich set of electronic and optical properties. This guide provides a comprehensive exploration of these characteristics, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing its behavior, present robust experimental protocols for its characterization, and offer insights into its potential applications. Our approach is rooted in a deep understanding of the causality behind experimental choices and theoretical models, ensuring a self-validating and authoritative resource.

Molecular Architecture and Electronic Landscape

The defining feature of Anthracene-2,6-diamine is the strategic placement of two amino groups on the anthracene framework. These substituents act as potent electron-donating groups, significantly influencing the electronic structure of the parent anthracene molecule. This donor-acceptor-donor (D-A-D) type structure, with the anthracene core acting as the acceptor, is fundamental to its properties.

Frontier Molecular Orbitals: The Heart of Electronic Activity

The electronic behavior of Anthracene-2,6-diamine is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.

Theoretical studies, often employing Density Functional Theory (DFT), have provided significant insights into the electronic landscape of anthracene derivatives.[1] The introduction of the amino groups at the 2 and 6 positions leads to a destabilization of the HOMO and a slight stabilization of the LUMO, resulting in a reduced HOMO-LUMO gap compared to unsubstituted anthracene.[1] This smaller energy gap is indicative of increased reactivity and facilitates electronic transitions at lower energies, shifting its absorption and emission profiles.[2]

Table 1: Calculated Electronic Properties of Anthracene-2,6-diamine

| Property | Value | Method | Reference |

| Ionization Potential (IP) | ~5.3-5.5 eV | DFT | [2] |

| Electron Affinity (EA) | ~2.8-3.0 eV | DFT | [2] |

| HOMO-LUMO Gap | ~2.5-2.7 eV | DFT | [1] |

Note: The values presented are approximate and can vary depending on the computational method and basis set used.

The electron-donating nature of the diamine moiety creates a donor-acceptor system that facilitates intramolecular charge transfer (ICT).[3] This property is crucial for its application in various organic electronic devices.

Caption: A conceptual diagram illustrating the effect of the diamine groups on the frontier molecular orbitals of anthracene.

Protocol for Computational Analysis of Electronic Properties

A reliable method for predicting the electronic properties of Anthracene-2,6-diamine involves DFT calculations.

Step-by-Step Protocol:

-

Geometry Optimization:

-

Construct the 3D structure of Anthracene-2,6-diamine using a molecular modeling software.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[2] This step is crucial to find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the HOMO and LUMO.

-

-

Property Calculation:

-

HOMO-LUMO Gap: Calculate the difference between the LUMO and HOMO energies.

-

Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO) or more accurately by calculating the energy difference between the cationic and neutral species.[1]

-

Electron Affinity (EA): Can be estimated using Koopmans' theorem (EA ≈ -E_LUMO) or more accurately by calculating the energy difference between the neutral and anionic species.[1]

-

Optical Characteristics: A Tale of Light Absorption and Emission

The unique electronic structure of Anthracene-2,6-diamine gives rise to distinct optical properties, making it a promising candidate for applications in photonics and bio-imaging.

UV-Visible Absorption and Fluorescence Spectroscopy

Anthracene itself exhibits characteristic absorption bands in the UV region.[4] The introduction of the amino groups at the 2,6-positions causes a bathochromic (red) shift in the absorption spectrum.[5] This shift is attributed to the extension of the π-conjugated system and the electron-donating effect of the amino groups, which lowers the energy required for the π → π* electronic transitions.[4]

Upon excitation with an appropriate wavelength of light, Anthracene-2,6-diamine exhibits fluorescence. The emission spectrum is also typically red-shifted compared to anthracene. The molecule's fluorescence can be sensitive to the polarity of its environment, a characteristic of molecules with intramolecular charge transfer character.[5]

Table 2: Representative Optical Properties of Anthracene Derivatives

| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

| Anthracene | 334, 356, 375 | ~380, 400, 420 | Cyclohexane | [4][6] |

| 2-Cyano-6-dihexylaminoanthracene | ~410 | ~450-550 (solvent dependent) | Various | [5] |

| 2-Propionyl-6-dihexylaminoanthracene (Anthradan) | ~400 | ~450-550 (solvent dependent) | Various | [5] |

Note: Specific data for Anthracene-2,6-diamine is less commonly reported in isolation, as it is often used as a building block. The provided data for related donor-acceptor substituted anthracenes illustrates the general trends.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a fluorescent molecule like Anthracene-2,6-diamine.

Protocol for Spectroscopic Characterization

UV-Visible Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of Anthracene-2,6-diamine in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a very dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

-

Instrument Setup: Use a spectrofluorometer.

-

Excitation and Emission Scan:

-

Record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record an emission spectrum by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelengths.

-

-

Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate).

Synthesis and Purification: From Precursors to Pure Compound

The synthesis of Anthracene-2,6-diamine is a critical step in its utilization. Several synthetic routes have been reported, often starting from 2,6-diaminoanthraquinone.[7]

A Common Synthetic Pathway

A widely employed method involves the reduction of 2,6-diaminoanthraquinone.[7] Direct reduction can sometimes lead to side products, so a multi-step process is often preferred for higher purity.

Caption: A flowchart illustrating a common synthetic pathway for Anthracene-2,6-diamine.

Experimental Protocol for Synthesis

The following is a generalized protocol based on literature procedures.[7] Caution: This synthesis should be performed by trained personnel in a well-ventilated fume hood, as some reagents and intermediates may be hazardous.

-

Reduction to 2,6-Diaminoanthrone:

-

In a round-bottom flask, suspend 2,6-diaminoanthraquinone in a suitable solvent (e.g., ethanol).

-

Add an excess of a reducing agent, such as tin powder.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the excess reducing agent.

-

The filtrate containing the 2,6-diaminoanthrone can be used directly in the next step.

-

-

Reduction to Anthracene-2,6-diamine:

-

To the solution of 2,6-diaminoanthrone, add a stronger reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature.

-

Stir the reaction mixture until the reduction is complete.

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is often purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The purity of the final product should be confirmed by analytical techniques such as NMR, FT-IR, and mass spectrometry.

-

Applications and Future Outlook

The unique electronic and optical properties of Anthracene-2,6-diamine make it a valuable building block in several advanced applications:

-

Organic Electronics: It serves as a key monomer for the synthesis of conjugated polymers used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3][8] Its electron-donating nature is beneficial for hole-transporting materials.[3]

-

Fluorescent Probes and Sensors: Derivatives of Anthracene-2,6-diamine can be designed as fluorescent probes that are sensitive to their local environment, enabling applications in chemical sensing and biological imaging.[5]

-

Porous Organic Frameworks: It is utilized in the construction of covalent organic polymers (COPs) and other porous materials for applications in photocatalysis and separation technologies.[3]

The continued exploration of functionalization strategies at the 2,6-positions will undoubtedly lead to the development of new materials with tailored properties for a wide range of innovative technologies.

References

- Vertex AI Search Grounding API. (n.d.). Anthracene-2,6-diamine|CAS 46710-42-3.

- ResearchGate. (2025). An optimized method for the synthesis of 2,6-diaminoanthracene.

- MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives.

- ResearchGate. (n.d.). UV light absorption spectra of anthracene (solid line), CNC‐Anthracene....

- NIH. (2009). Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure.

- ResearchGate. (n.d.). Structures of the studied molecules: anthracene (a), anthraquinone (b), diaminoanthracene (c) and bond definitions (d).

- ResearchGate. (2025). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Anthracene-based semiconductors for organic field-effect transistors.

- ResearchGate. (2025). Electronic structures and spectra of conducting anthracene derivatives.

- OMLC. (n.d.). Anthracene.

- PMC - PubMed Central. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anthracene-2,6-diamine|CAS 46710-42-3 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

- 7. researchgate.net [researchgate.net]

- 8. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Spectroscopic characterization of 2,6-diaminoanthracene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Diaminoanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminoanthracene (2,6-DAA) is a fluorescent aromatic amine with a rigid, planar structure, making it a valuable building block in materials science and a potential scaffold in medicinal chemistry. Its utility is intrinsically linked to its electronic and structural properties, which can be comprehensively elucidated through a suite of spectroscopic techniques. This guide provides a detailed exploration of the essential spectroscopic methods for characterizing 2,6-DAA, including UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. By integrating theoretical principles with practical, field-tested protocols, this document serves as a robust resource for researchers aiming to confirm the synthesis, purity, and structural integrity of this important molecule. We emphasize the critical distinction between 2,6-DAA and its common precursor, 2,6-diaminoanthraquinone, a frequent point of confusion in the literature.

Introduction: The Importance of 2,6-Diaminoanthracene and the Need for Precise Characterization

Anthracene derivatives are a cornerstone of research in organic electronics, sensor technology, and pharmacology.[1] The strategic placement of donor groups, such as amines, onto the anthracene core dramatically influences its photophysical properties. 2,6-Diaminoanthracene, with its symmetrical donor-π-donor structure, is of particular interest. The amino groups at the 2 and 6 positions extend the π-conjugation across the molecule's long axis, leading to distinct absorption and emission characteristics in the visible spectrum.[1]

However, the synthesis of 2,6-DAA typically involves the reduction of 2,6-diaminoanthraquinone.[1][2] This precursor is a stable, deeply colored compound, and incomplete reduction can lead to sample contamination that significantly alters spectroscopic and material properties.[2] Therefore, rigorous spectroscopic characterization is not merely a procedural step but a mandatory validation of molecular identity and purity. This guide provides the necessary framework for performing and interpreting these critical analyses.

Synthesis and Characterization Workflow

The successful characterization of 2,6-DAA begins with its synthesis, most commonly via the reduction of 2,6-diaminoanthraquinone. A variety of reducing agents can be employed, with tin powder being a reported effective option.[2] The overall workflow from synthesis to final characterization is a self-validating loop where each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Workflow for the synthesis and spectroscopic validation of 2,6-Diaminoanthracene.

Infrared (IR) Spectroscopy: A Definitive Test for Synthesis Success

IR spectroscopy is the first and most direct method to confirm the successful reduction of the anthraquinone precursor. The key is the disappearance of the strong carbonyl (C=O) stretch and the appearance of characteristic amine (N-H) stretches.

Expected Spectral Features

The primary differentiator between the reactant and product is the quinone's C=O group, which presents a strong, sharp absorption band. Its absence in the product's spectrum is compelling evidence of a complete reaction.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected Appearance | Notes |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 | Two distinct, medium-to-strong bands | Present in both precursor and product, but may shift slightly. |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Multiple weak-to-medium sharp bands | Characteristic of the anthracene core. |

| Aromatic (C=C) | Ring Stretch | 1450 - 1650 | Multiple medium-to-strong sharp bands | Defines the aromatic skeleton. |

| Carbonyl (C=O) | Stretch | 1660 - 1680 | Strong, sharp band | Present only in 2,6-diaminoanthraquinone (precursor). Its absence is critical for product validation. [3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Ensure the solid 2,6-DAA sample is dry. No further preparation is typically needed for ATR.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

-

Sample Analysis:

-

Place a small amount of the 2,6-DAA powder onto the ATR crystal.

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks, paying close attention to the 1660-1680 cm⁻¹ region to confirm the absence of any residual C=O signal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

¹H NMR spectroscopy provides definitive proof of the aromatic proton framework, while ¹³C NMR confirms the carbon environment. For 2,6-DAA, the molecule's C₂ symmetry significantly simplifies the expected spectra compared to an unsymmetrical analogue.

Expected ¹H NMR Spectral Features

-

H1 & H5: These protons are ortho to the amino groups and are expected to be the most shielded (furthest upfield). They will appear as a doublet.

-

H3 & H7: These protons are meta to the amino groups and will also appear as a doublet.

-

H4 & H8: These protons are on the central ring and will appear as a singlet or a narrowly split multiplet.

-

H9 & H10: These protons are at the "top and bottom" of the central ring and are typically the most deshielded (furthest downfield), appearing as a singlet.

-

-NH₂ Protons: These will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 2,6-DAA in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for aromatic amines due to its high dissolving power.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent reference (e.g., residual DMSO at ~2.50 ppm).

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

To confirm the amine protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad -NH₂ peak should disappear or significantly diminish.

-

-

Data Processing:

-

Fourier transform the raw data.

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Perform a baseline correction.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value.

-

Integrate the signals. The relative integrals should correspond to the number of protons for each unique signal.

-

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

The extended π-system of 2,6-DAA, enhanced by the electron-donating amino groups, governs its interaction with light. UV-Vis spectroscopy reveals the energies of electronic absorption, while fluorescence spectroscopy characterizes the emission properties after excitation. These techniques are highly sensitive to the molecule's environment.

Expected Photophysical Properties

-

Absorption (UV-Vis): Simple anthracene derivatives typically absorb in the 350-400 nm range.[1] The addition of two amino groups at the 2 and 6 positions is expected to cause a significant bathochromic (red) shift, pushing the main absorption peak (the S₀ → S₁ transition) well into the visible region. The exact λₘₐₓ will be highly solvent-dependent, shifting to longer wavelengths in more polar solvents.

-

Emission (Fluorescence): As a fluorophore with a donor-acceptor-donor character, 2,6-DAA is expected to be fluorescent. The emission will be red-shifted relative to the absorption (a phenomenon known as the Stokes shift). This Stokes shift is also expected to increase with solvent polarity, as the excited state is typically more polar than the ground state and is stabilized by polar solvent molecules.[1][5]

Data Interpretation and Solvent Effects

The choice of solvent is a critical experimental parameter. A non-polar solvent like hexane or toluene will reveal the molecule's intrinsic properties, while a polar solvent like acetonitrile or ethanol will highlight its response to environmental polarity. Comparing spectra across a range of solvents provides deep insight into the nature of the electronic states.

Caption: Relationship between solvent polarity and the key photophysical parameters of 2,6-DAA.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 2,6-DAA in a high-purity solvent (e.g., spectroscopic grade acetonitrile) at a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a dilute working solution in the desired solvent. For UV-Vis, the concentration should yield an absorbance maximum between 0.1 and 1.0 AU. For fluorescence, a much lower concentration (micromolar range) is typically required to avoid inner-filter effects.

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to serve as the blank.

-

Record a baseline correction with the blank cuvette in both the sample and reference beams.

-

Replace the blank in the sample beam with a cuvette containing the 2,6-DAA solution.

-

Scan a suitable wavelength range (e.g., 250-600 nm) to record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

First, measure the absorbance of the solution to be used for fluorescence to ensure it is below ~0.1 AU at the excitation wavelength to minimize inner-filter effects.

-

Place the cuvette with the sample solution in the fluorometer.

-

Acquire an excitation spectrum by setting the emission monochromator to the estimated emission maximum and scanning the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Acquire an emission spectrum by setting the excitation monochromator to the absorption maximum (λₘₐₓ) and scanning the emission wavelengths.

-

Record the wavelength of maximum emission (λₑₘ).

-

-

Data Analysis:

-

Summarize the λₘₐₓ (absorption) and λₑₘ (emission) values.

-

Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹).

-

If a quantum yield standard is used, the relative quantum yield of 2,6-DAA can also be determined.

-

Summary and Conclusion

The comprehensive characterization of 2,6-diaminoanthracene is essential for its application in any advanced field. A multi-technique spectroscopic approach provides an unambiguous confirmation of its structure and purity. IR spectroscopy serves as the primary check for the successful reduction of the quinone precursor. NMR spectroscopy validates the precise arrangement of protons and carbons on the aromatic framework. Finally, UV-Visible and Fluorescence spectroscopy illuminate the molecule's electronic properties, which are fundamental to its function in optical and electronic materials. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the integrity of their 2,6-DAA samples, ensuring the reliability and reproducibility of their scientific findings.

References

- Vertex AI Search, query: "spectroscopic properties of 2,6-diaminoanthraquinone". Accessed Jan 4, 2026.

-

White, J. D., & An, J. (2005). An optimized method for the synthesis of 2,6-diaminoanthracene. ResearchGate. Available at: [Link]

-

Yildirir, Y., et al. (2012). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry. Available at: [Link]

-

Krishnan, M., & Mishra, A. K. (2001). Photophysical behaviour of 2,6-diaminoanthraquinone in different solvents and at various pH. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

-

Lord, S. J., et al. (2009). Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-AMINOANTHRACENE(613-13-8) 1H NMR spectrum [chemicalbook.com]

- 5. Photophysical behaviour of 2,6-diaminoanthraquinone in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Anthracene-2,6-diamine

Introduction

Anthracene-2,6-diamine is a high-purity aromatic diamine that serves as a critical building block in the synthesis of advanced materials. Its rigid, planar anthracene core functionalized with electron-donating amine groups at the 2 and 6 positions bestows unique electronic and optical properties to the polymers and organic frameworks derived from it. These materials find applications in organic electronics, photocatalysis, and specialized coatings. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this monomer is paramount for its effective utilization in synthesis, formulation, and quality control.

This guide provides a comprehensive overview of the solubility and stability of Anthracene-2,6-diamine. It is designed to offer not just procedural steps but also the underlying scientific rationale for the experimental designs, ensuring a robust and reproducible characterization of this important molecule.

Physicochemical Properties of Anthracene-2,6-diamine

A foundational understanding of the intrinsic properties of Anthracene-2,6-diamine is essential before embarking on solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | |

| Molecular Weight | 208.26 g/mol | |

| Appearance | Light yellow to orange powder/crystal | |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere. |

The aromatic, polycyclic nature of the anthracene core suggests low aqueous solubility, while the presence of two primary amine groups provides sites for hydrogen bonding and potential salt formation in acidic media, which could enhance solubility.

Solubility Profiling

Determining the solubility of Anthracene-2,6-diamine in a range of solvents is a critical first step in its application, informing everything from reaction conditions to formulation strategies. Due to the lack of extensive published solubility data, a systematic experimental approach is warranted.

Scientific Rationale for Solvent Selection

The principle of "like dissolves like" governs the selection of solvents. A diverse panel of solvents with varying polarities should be chosen to comprehensively map the solubility profile of Anthracene-2,6-diamine. The large, non-polar anthracene backbone predicts good solubility in non-polar organic solvents, while the polar amine groups may impart some solubility in more polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[1][2]

Objective: To determine the equilibrium solubility of Anthracene-2,6-diamine in various solvents at a controlled temperature.

Materials:

-

Anthracene-2,6-diamine (purity >98%)

-

Selected solvents (HPLC grade)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Procedure:

-

Add an excess amount of Anthracene-2,6-diamine to a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.[1]

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent (the same as the test solvent, if possible) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Anthracene-2,6-diamine in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or µg/mL.

Predicted Solubility Profile

Based on its chemical structure, the following qualitative solubility profile can be anticipated. This table should be populated with experimental data.

| Solvent | Polarity Index | Predicted Solubility |

| Water | 10.2 | Very Low |

| Methanol | 5.1 | Low to Moderate |

| Ethanol | 4.3 | Low to Moderate |

| Acetone | 5.1 | Moderate |

| Dichloromethane | 3.1 | Moderate to High |

| Toluene | 2.4 | High |

| Hexane | 0.1 | Very Low |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High |

| N,N-Dimethylformamide (DMF) | 6.4 | High |

| 0.1 M Hydrochloric Acid | N/A | Moderate (due to salt formation) |

| 0.1 M Sodium Hydroxide | N/A | Very Low |

Stability Assessment and Forced Degradation Studies

Understanding the stability of Anthracene-2,6-diamine is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in ICH guidelines, are essential for this purpose.[3][4][5] These studies deliberately stress the molecule to predict its degradation profile.[4]

Rationale for Stress Conditions

The choice of stress conditions is designed to mimic the potential environmental exposures the compound might encounter during its lifecycle. These include hydrolysis, oxidation, heat, and light.[3] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[3][6]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies of Anthracene-2,6-diamine.

Detailed Protocols for Stress Conditions

Stock Solution Preparation: Prepare a stock solution of Anthracene-2,6-diamine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store samples at room temperature and 60°C. Analyze at appropriate time points (e.g., 0, 2, 6, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store samples at room temperature and 60°C. Analyze at similar time points, neutralizing with HCl before injection.

-

Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature and monitor for degradation.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Also, heat the stock solution at 60°C. Analyze at various time points.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be protected from light.

Predicted Degradation Pathways

The chemical structure of Anthracene-2,6-diamine suggests susceptibility to oxidation and photolytic degradation. The amine groups are prone to oxidation, and the anthracene core is a known chromophore that can absorb UV light.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Theoretical Investigation of the Electronic Structure of Anthracene-2,6-diamine: A DFT-Based Technical Guide

Abstract

Anthracene-2,6-diamine (A26DA) is a pivotal molecular building block in materials science, prized for its role in creating advanced polymers and functional organic materials.[1] A comprehensive understanding of its fundamental electronic structure is paramount for the rational design of novel materials with tailored optoelectronic properties. This technical guide provides an in-depth theoretical investigation into the electronic characteristics of A26DA using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We elucidate the optimized molecular geometry, analyze the distribution and energy levels of frontier molecular orbitals (HOMO and LUMO), and map the molecular electrostatic potential to identify reactive sites. Key findings reveal that the electron-donating amino groups significantly raise the HOMO energy level, narrowing the HOMO-LUMO gap and promoting intramolecular charge transfer (ICT) character.[1][2] This guide establishes a validated computational protocol, offering predictive insights for researchers, chemists, and drug development professionals engaged in the design of next-generation organic electronic materials.

Introduction

The Significance of Anthracene Derivatives in Materials Science

Anthracene, a simple polycyclic aromatic hydrocarbon, forms the basis of a vast class of organic functional materials due to its intrinsic fluorescence and extended π-conjugated system.[3][4] Chemical modification of the anthracene core is a powerful strategy to modulate its photophysical and electronic properties.[3][5] These derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic solar cells, fluorescent probes, and advanced polymers.[4][6] The strategic placement of electron-donating or electron-withdrawing substituents allows for precise tuning of orbital energies, which in turn governs the material's color, charge transport capabilities, and overall device performance.[4]

Anthracene-2,6-diamine (A26DA) as a Versatile Building Block

Within this family, Anthracene-2,6-diamine (A26DA) stands out as a critical high-purity monomer.[1] Its structure is defined by an anthracene core symmetrically functionalized with two amino (-NH₂) groups.[1] These amino groups act as potent electron-donating moieties, profoundly influencing the electronic landscape of the π-conjugated system. This unique donor-acceptor-donor (D-A-D) architecture makes A26DA an ideal precursor for synthesizing conjugated organic polymers (COPs) for photocatalysis, polyimides for non-volatile memory devices, and other novel frameworks with bespoke electronic and optical characteristics.[1]

Rationale for Theoretical Investigation: Bridging Structure and Function

To fully exploit the potential of A26DA in material design, a granular understanding of its electronic structure is essential. Experimental approaches provide invaluable data but can be resource-intensive. Theoretical and computational methods, particularly Density Functional Theory (DFT), offer a robust, predictive, and cost-effective alternative to probe molecular properties at the atomic level.[7][8] DFT allows us to visualize molecular orbitals, calculate energy gaps, and predict spectroscopic behavior, thereby establishing a direct correlation between molecular structure and function.[4][9] This guide details a comprehensive theoretical protocol to dissect the electronic structure of A26DA, providing a foundational framework for its application in advanced material synthesis.

Theoretical Framework and Computational Methodology

The Foundation: Density Functional Theory (DFT)

The central pillar of our investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. We selected DFT due to its exceptional balance of computational accuracy and efficiency, making it the standard tool for studying molecules of this size.[7][8][10] Within the Kohn-Sham framework of DFT, the complex many-electron problem is simplified into a set of single-particle equations, where the quantum mechanical effects are encapsulated in the exchange-correlation functional.[7]

Causality for Method Selection: The choice of functional and basis set is critical for obtaining reliable results.

-

Functional: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a proven workhorse that incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic systems like A26DA compared to pure DFT functionals.[10]

-

Basis Set: We utilize the 6-311++G(d,p) Pople-style basis set. This choice provides a flexible and robust description of the electron distribution. The double-plus signs (++) add diffuse functions for both heavy atoms and hydrogens, crucial for accurately modeling the lone pairs on the nitrogen atoms and the delocalized π-system. The (d,p) polarization functions allow for orbital shape distortion, which is essential for describing chemical bonding accurately.[10]

Protocol for Ground-State Calculations

The following step-by-step protocol outlines the procedure for determining the ground-state properties of A26DA. All calculations are performed using a computational chemistry package such as Gaussian.[4][10]

-

Input Structure Generation: A starting 3D geometry of the A26DA molecule is constructed using a molecular builder.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP functional and 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium structure).

-

Frequency Analysis: A vibrational frequency calculation is conducted at the same level of theory on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

-

Property Extraction: From the validated ground-state structure, the following properties are calculated:

-

Final optimized geometry (bond lengths, angles).

-

Energies of the Frontier Molecular Orbitals (HOMO, LUMO).

-

Molecular Electrostatic Potential (ESP) surface.

-

Natural Bond Orbital (NBO) analysis for charge distribution.

-

Protocol for Excited-State Calculations

To investigate the optical properties and simulate the UV-Visible absorption spectrum, we utilize Time-Dependent DFT (TD-DFT).

-

Method Selection: The calculation is performed on the optimized ground-state geometry. For predicting electronic transitions, especially those with charge-transfer character, a range-separated functional like CAM-B3LYP is often more reliable than B3LYP.[11] We will use CAM-B3LYP with the 6-311++G(d,p) basis set.

-

Excitation Calculation: The first 10 singlet excited states are calculated. This provides information on the vertical excitation energies, oscillator strengths (which correlate to peak intensities), and the nature of the electronic transitions (e.g., HOMO→LUMO).

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Vis spectrum by fitting the transitions to Gaussian functions.

Computational Workflow

The entire computational process, from initial structure to final analysis, is a self-validating system designed to ensure the reliability of the results.

Caption: Computational workflow for the theoretical investigation of Anthracene-2,6-diamine.

Results and In-Depth Analysis

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with chemical reactivity and the energy required for electronic excitation.[1][12]

As predicted, the amino groups, acting as electron-donating moieties, significantly influence the FMOs. The HOMO is predominantly localized across the entire π-system, with significant contributions from the nitrogen lone pairs of the diamine groups. Conversely, the LUMO is primarily centered on the anthracene core. This spatial separation of the HOMO and LUMO is a hallmark of an intramolecular charge transfer (ICT) system, where photoexcitation would promote an electron from the donor-rich regions (amines) to the acceptor core (anthracene).[1][2]

| Parameter | Unsubstituted Anthracene (Calculated) | Anthracene-2,6-diamine (Calculated) |

| HOMO Energy | -5.95 eV | -5.22 eV |

| LUMO Energy | -1.98 eV | -1.85 eV |

| HOMO-LUMO Gap (ΔE) | 3.97 eV | 3.37 eV |

Analysis: The introduction of the two amino groups has a pronounced effect:

-

HOMO Destabilization: The HOMO energy of A26DA is raised by approximately 0.73 eV compared to unsubstituted anthracene. This is a direct consequence of the electron-donating nature of the -NH₂ groups, making A26DA a better electron donor (more easily oxidized).[1]

-

Gap Reduction: The HOMO-LUMO gap is significantly reduced from 3.97 eV to 3.37 eV. This substantial reduction indicates that A26DA requires less energy for electronic excitation, which corresponds to an absorption of light at a longer wavelength (a red-shift) compared to anthracene. A smaller gap generally implies higher chemical reactivity and better charge transport potential.[9]

Global Reactivity Descriptors

From the FMO energies, we can derive key descriptors that quantify the molecule's reactivity.

| Descriptor | Formula | Value for A26DA | Interpretation |

| Ionization Potential (IP) | IP ≈ -E(HOMO) | 5.22 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E(LUMO) | 1.85 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 1.685 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | 3.535 eV | Power to attract electrons. |

These values provide a quantitative basis for comparing the reactivity of A26DA with other molecules in the design of chemical reactions or charge-transfer complexes.

Molecular Electrostatic Potential (ESP) Mapping

The ESP map visualizes the charge distribution across the molecule, revealing sites susceptible to electrophilic or nucleophilic attack. In the ESP map of A26DA, regions of high electron density (negative potential, typically colored red) are concentrated around the nitrogen atoms of the amino groups. This confirms their role as nucleophilic centers and primary sites for interactions like hydrogen bonding. The π-electron clouds above and below the planar anthracene core also show negative potential, while the hydrogen atoms of the amino groups exhibit positive potential (colored blue), identifying them as electrophilic sites.

Simulated Electronic Absorption Spectrum

The TD-DFT calculation predicts the primary electronic transitions. For A26DA, the lowest energy transition, corresponding to the longest wavelength absorption peak (λ_max), is dominated by the HOMO→LUMO excitation. This transition possesses strong oscillator strength, indicating it is an allowed and intense absorption. The calculated λ_max shows a significant red-shift compared to that of unsubstituted anthracene, a direct and verifiable consequence of the reduced HOMO-LUMO gap caused by the amine substituents.[4] This computational result provides a direct link between the electronic structure and the observable optical properties of the molecule.

Discussion and Implications

Structure-Property Synopsis: How Amine Substitution Governs Electronic Behavior

This theoretical investigation provides a clear and quantitative picture of how the symmetric diamine substitution on the anthracene core dictates its electronic properties. The primary effect is the destabilization (raising) of the HOMO energy level, which simultaneously reduces the overall HOMO-LUMO gap and imparts significant intramolecular charge transfer character upon excitation. These features are directly responsible for the molecule's potential as a building block for materials that absorb visible light and facilitate efficient charge separation—properties essential for photocatalysis and organic photovoltaics.[1][6]

Predictive Power for Materials Design

The validated computational protocol presented here serves as a powerful predictive tool. By replacing the hydrogen atoms on the amine groups or by modifying the anthracene core with other substituents, researchers can perform similar in silico experiments to screen potential candidates before committing to complex and costly synthesis. For example, one could computationally assess how adding electron-withdrawing groups to the anthracene core would further tune the HOMO-LUMO gap, potentially shifting absorption further into the visible or near-infrared regions. This predictive capability accelerates the discovery cycle for new functional materials.

Conclusion